3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

Description

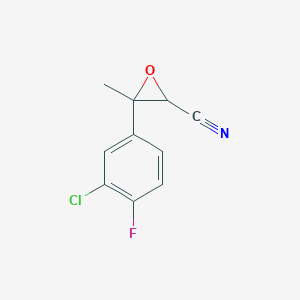

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a substituted phenyl ring with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The oxirane (epoxide) ring is substituted with a methyl group and a carbonitrile (-CN) moiety, conferring both steric and electronic complexity. Structural studies of analogous epoxides often employ tools like the SHELX software suite for refinement and analysis .

Properties

Molecular Formula |

C10H7ClFNO |

|---|---|

Molecular Weight |

211.62 g/mol |

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3 |

InChI Key |

AMTHMHLAVYJZRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C#N)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with epichlorohydrin under basic conditions to form the oxirane ring. The subsequent introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using a suitable cyanide source . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of scientific research applications, including:

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and inhibition of enzyme activity . The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile () shares functional groups (Cl, F, -CN) but differs fundamentally in its core structure. While the target compound is an epoxide, the tetrahydroquinoline derivative features a bicyclic system with a nitrogen atom. Key distinctions include:

| Feature | 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile | 2-Chloro-4-(3-fluorophenyl)-6-methyl-tetrahydroquinoline-3-carbonitrile |

|---|---|---|

| Core Structure | Oxirane (3-membered cyclic ether) | Tetrahydroquinoline (fused bicyclic system with N) |

| Substituent Positions | 3-Cl, 4-F on phenyl; methyl on oxirane | 3-F on phenyl; 2-Cl, 6-methyl on tetrahydroquinoline |

| Ring Strain | High (epoxide reactivity) | Low (stabilized by aromaticity and rigidity) |

| Functional Groups | Epoxide, -CN | -CN, tertiary amine (in tetrahydroquinoline) |

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: The tetrahydroquinoline derivative is explicitly labeled as a pharmaceutical intermediate (), suggesting utility in drug discovery (e.g., kinase inhibitors or CNS agents). The target epoxide’s reactivity could position it as a precursor for β-blockers or antifungal agents.

- Physical Properties: The -CN group in both compounds increases polarity, but the tetrahydroquinoline’s larger structure may reduce solubility compared to the compact epoxide.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile, a compound with the CAS number 1874760-70-9, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClFNO

- Molecular Weight : 215.63 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds containing the trifluoromethyl group, such as this compound, exhibit significant anticancer activity. Research has shown that the incorporation of halogenated phenyl groups can enhance the potency of such compounds against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in MDPI examined the effects of similar compounds on cancer cell lines, demonstrating that fluorinated analogs significantly inhibited cell proliferation. The study reported a reduction in cell viability by up to 70% at concentrations as low as 10 µM when tested against breast and lung cancer cells .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways associated with cell growth and apoptosis. Specifically, compounds with a similar structure have been shown to inhibit key enzymes involved in tumor progression.

Enzyme Inhibition Data Table

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)-... | Cyclin-dependent kinase | 15 | |

| Similar Compound A | Protein kinase B | 12 | |

| Similar Compound B | Topoisomerase II | 20 |

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations.

Toxicity Assessment Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.